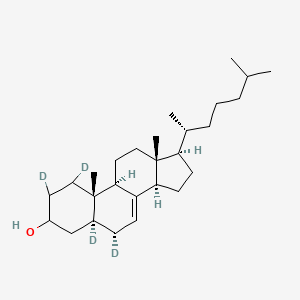
4-Hydroxy-2-(2-Pyridyl)chinazolin
Übersicht
Beschreibung
4-Hydroxy-2-(2-pyridyl)quinazoline is a reagent, useful intermediate, and specialty chemical that can be used as a versatile building block in the synthesis of complex compounds . It is also a useful scaffold and reaction component .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-(2-pyridyl)quinazoline involves combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Hydroxy-2-(2-pyridyl)quinazoline, have been used in various chemical reactions . They have been combined with suitable aldehydes to generate substituted anthranilates, which undergo cyclization to form benzoxazin-4-ones .Physical And Chemical Properties Analysis
4-Hydroxy-2-(2-pyridyl)quinazoline has a molecular weight of 223.23 g/mol . It should be stored at 2°C - 8°C, kept under inert gas: Nitrogen, and protected from light .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Chinazoline, einschließlich 4-Hydroxy-2-(2-Pyridyl)chinazolin, sind eine wichtige Klasse von heterocyclischen Verbindungen, die ihre Bedeutung im Bereich der organischen Synthese bewiesen haben . Sie werden bei der Synthese verschiedener Derivate wie 2-Phenylchinazolin-4-amin, 4-Methyl-2-Phenylchinazolin und langkettigem 2-Phenyl-4-Styrylchinazolin verwendet .
Medizinische Chemie
Chinazoline haben eine breite Palette an biologischen und pharmakologischen Eigenschaften, was sie in der medizinischen Chemie wertvoll macht . Sie werden bei der Entwicklung neuartiger und verbesserter Synthesemethoden für die Synthese und Funktionalisierung eines stickstoffhaltigen heterocyclischen Gerüsts verwendet .
Arzneimittelforschung und -entwicklung
Die interessanten pharmazeutischen und biologischen Aktivitäten von 4-Hydroxy-2-Chinolonen machen sie wertvoll in der Arzneimittelforschung und -entwicklung . Sie werden bei der Synthese verwandter vier- bis siebengliedriger Heterocyclen verwendet, von denen die meisten einzigartige biologische Aktivitäten zeigen .
Katalysatoren in chemischen Reaktionen
Chinazolin-Derivate können die Allylierung von Carbonyl- und Carbonylverbindungen katalysieren und an der Benzylierung von Carbonyl und einigen speziellen Alkylierungen teilnehmen .
Inhibitoren in biochemischen Prozessen
In einem fortlaufenden Bestreben, potente neuartige HPPD-Inhibitoren zu entdecken, wurde eine Reihe neuartiger Pyrazol-Chinazolin-2,4-dion-Hybride auf Basis des zuvor entdeckten Pyrazol-Isoindolin-1,3-dion-Gerüsts entwickelt .
Antiproliferative Aktivität
Das potenteste Derivat von Chinazolin, das in einer Reihe erhalten wurde, wurde als Multi-Kinase-Inhibitor beobachtet und zeigt auch eine effektive zelluläre Antiproliferationsaktivität gegen verschiedene Krebszelllinien .
Safety and Hazards
Zukünftige Richtungen
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in further exploring the synthesis and applications of 4-Hydroxy-2-(2-pyridyl)quinazoline.
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with a broad spectrum of biological targets due to their diverse biological activities .
Mode of Action
For instance, some quinazoline derivatives have been reported to inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways .
Biochemical Pathways
Quinazoline derivatives are known to interact with a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Quinazoline derivatives are known to exert diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activities, as well as the induction of neurite outgrowth in different cell assays .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of chemical compounds .
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWDRAMFFJADEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349793 | |
| Record name | 2-pyridin-2-yl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28594-60-7 | |
| Record name | 2-pyridin-2-yl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)


![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)


![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)



